molecular formula C25H33ClN6O B11035607 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide

Cat. No.: B11035607
M. Wt: 469.0 g/mol
InChI Key: CENYNGMQQGWEOP-UHFFFAOYSA-N
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Description

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE is a complex organic compound that features an indole moiety, a pyrimidine ring, and a guanidine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

The final step is the incorporation of the guanidine group, which can be done using reagents such as cyanamide or guanidine derivatives under suitable conditions .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(2-PROPYLPENTANOYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, affecting gene expression and protein synthesis .

Properties

Molecular Formula

C25H33ClN6O

Molecular Weight

469.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-propylpentanamide

InChI

InChI=1S/C25H33ClN6O/c1-5-7-18(8-6-2)23(33)31-24(32-25-29-16(3)13-17(4)30-25)27-12-11-19-15-28-22-10-9-20(26)14-21(19)22/h9-10,13-15,18,28H,5-8,11-12H2,1-4H3,(H2,27,29,30,31,32,33)

InChI Key

CENYNGMQQGWEOP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)Cl)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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